

Application Note: Quantification of Erythroxytriol P using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Erythroxytriol P

Cat. No.: B12442708

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Abstract

This application note presents a detailed protocol for the quantitative analysis of **Erythroxytriol P** in aqueous samples using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD). Due to the likely physicochemical properties of **Erythroxytriol P**, a hydrophilic, non-volatile polyol phosphate, a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed to achieve optimal retention and separation from potential matrix interferences. This document provides comprehensive guidelines for researchers, scientists, and drug development professionals on sample preparation, chromatographic conditions, and data analysis.

Introduction

Erythroxytriol P is a polar organic molecule of interest in various biochemical and pharmaceutical research areas. Its structure, suggested by its nomenclature, likely consists of a C4 sugar alcohol backbone with a phosphate group, rendering it highly hydrophilic and non-volatile. These characteristics present a challenge for traditional reversed-phase HPLC

methods, which are typically used for non-polar analytes. Furthermore, the absence of a significant chromophore in its structure precludes the use of UV-Vis detection.

To overcome these analytical hurdles, this protocol employs a HILIC separation mode, which is ideal for retaining and separating highly polar compounds. In combination with a universal detector like CAD, which does not require the analyte to have a chromophore, this method allows for sensitive and accurate quantification.

Experimental Protocol

Materials and Reagents

- **Erythroxytriol P** reference standard ($\geq 98\%$ purity)
- Acetonitrile (ACN), HPLC grade
- Ammonium formate, LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water (18.2 M Ω ·cm)
- 0.22 μm syringe filters (e.g., PVDF or nylon)

Standard and Sample Preparation

2.2.1. Standard Stock Solution (1 mg/mL)

- Accurately weigh approximately 10 mg of **Erythroxytriol P** reference standard.
- Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and ultrapure water to create a 1 mg/mL stock solution.
- Sonicate for 5 minutes to ensure complete dissolution.
- Store the stock solution at 2-8°C.

2.2.2. Calibration Standards

- Perform serial dilutions of the 1 mg/mL stock solution using a 75:25 (v/v) acetonitrile/water mixture to prepare calibration standards at concentrations of 100, 50, 25, 10, 5, and 1 µg/mL.
- Transfer an aliquot of each standard to an HPLC vial for analysis.

2.2.3. Sample Preparation

- For aqueous samples, perform a protein precipitation step if proteins are present by adding 3 parts of cold acetonitrile to 1 part of the sample.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

HPLC-CAD Instrumentation and Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	Charged Aerosol Detector (CAD)
Column	Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A	10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
Mobile Phase B	10 mM Ammonium formate in 50:50 Acetonitrile:Water with 0.1% Formic Acid
Gradient	0-1 min: 0% B; 1-8 min: 0-50% B; 8-8.1 min: 50-0% B; 8.1-12 min: 0% B (Re-equilibration)
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	35°C
CAD Settings	Evaporation Temp: 35°C; Nebulizer Gas (N ₂): 60 psi; Filter: None

Data Presentation

The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Range

Analyte	Linear Range (µg/mL)	R ²	Equation
Erythroxytriol P	1 - 100	0.9992	$y = 1.254x + 0.873$

Table 2: Precision and Accuracy

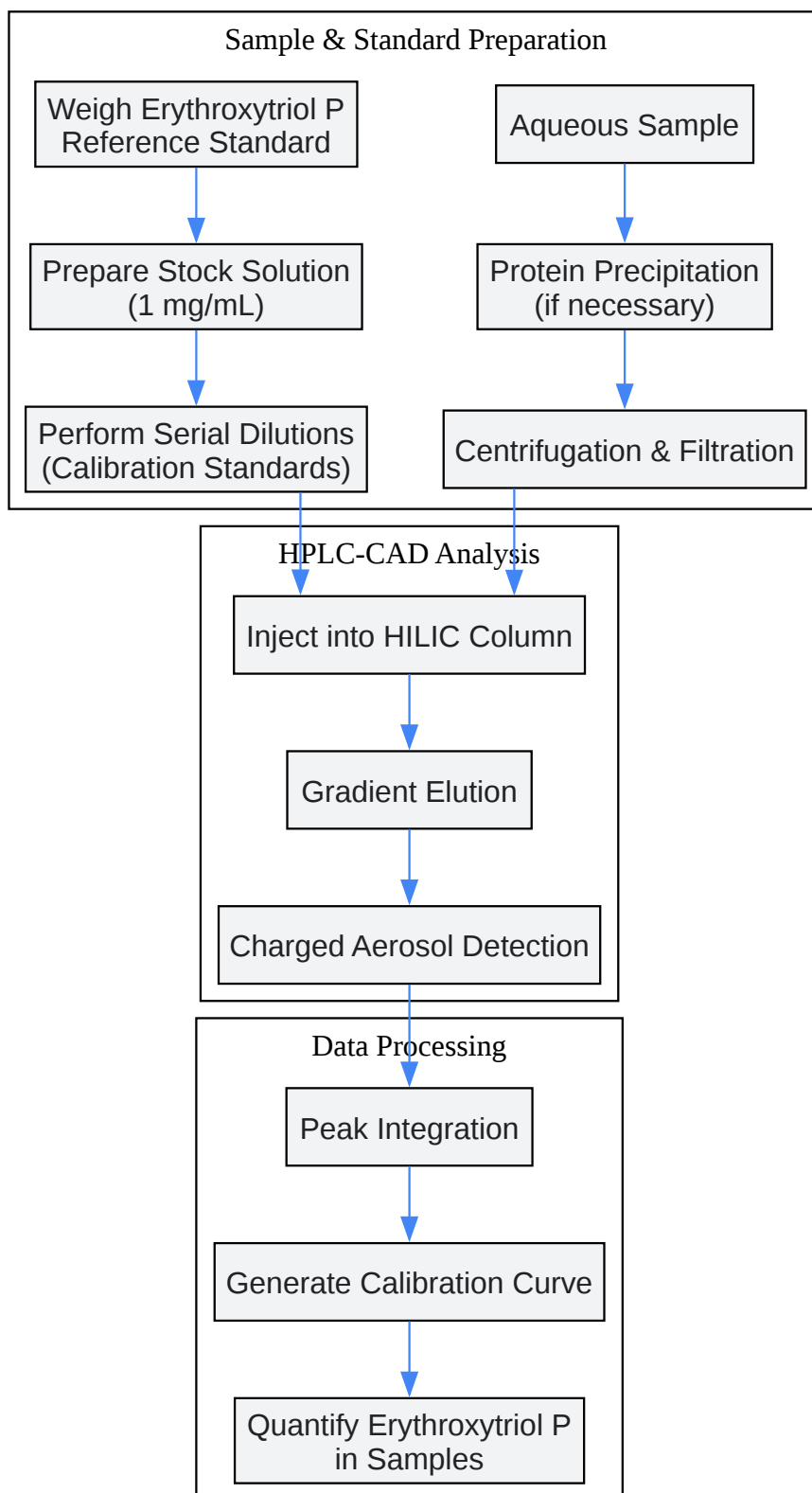
Spiked Conc. (µg/mL)	Measured Conc. (µg/mL) (Mean ± SD, n=6)	Intra-day Precision (%RSD)	Accuracy (%)
5.0	4.95 ± 0.18	3.6	99.0
25.0	25.4 ± 0.61	2.4	101.6
75.0	74.1 ± 1.55	2.1	98.8

Table 3: Limits of Detection and Quantification

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Erythroxytriol P	0.3	1.0

Visualization

Experimental Workflow



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Caption: Workflow for the quantification of **Erythroxytriol P**.

Conclusion

The HILIC-HPLC-CAD method described in this application note provides a reliable, sensitive, and accurate means for quantifying **Erythroxytriol P** in aqueous matrices. The protocol is robust and can be readily implemented in analytical laboratories for routine analysis. The provided experimental details, along with the performance data, demonstrate the suitability of this method for applications in research and drug development.

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